molecular formula C17H20N2O4 B3287228 Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate CAS No. 841259-39-0

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Cat. No. B3287228
M. Wt: 316.35 g/mol
InChI Key: HLACCEMZZURUDJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the development and progression of diseases.

Biochemical And Physiological Effects

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is its high potency and selectivity towards specific enzymes and proteins. However, its limited solubility and stability in aqueous solutions can pose a challenge for its use in laboratory experiments.

Future Directions

There are several future directions for the research on Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate. Some of the potential areas of exploration include the development of more efficient synthesis methods, the identification of its specific molecular targets, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate in combination with other drugs or therapies may also be explored for the treatment of various diseases.

Scientific Research Applications

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

methyl 4-(3-phenylmethoxy-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-17(20)19-9-7-14(8-10-19)15-11-16(18-23-15)22-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLACCEMZZURUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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